5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
Description
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a [(4-chlorophenyl)methyl]sulfanyl moiety at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridine derivatives, which often exhibit antitumor, anti-inflammatory, and antimicrobial activities.
Properties
Molecular Formula |
C13H10ClNO2S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO2S/c14-10-3-1-9(2-4-10)8-18-11-5-6-12(13(16)17)15-7-11/h1-7H,8H2,(H,16,17) |
InChI Key |
SFOFLNKVXMLHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CN=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the preparation of the 4-chlorophenylmethyl sulfanyl intermediate. This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide in the presence of a suitable solvent such as ethanol.
Coupling with pyridine derivative: The sulfanyl intermediate is then coupled with a pyridine-2-carboxylic acid derivative under basic conditions. This step often involves the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfanyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The target compound’s sulfanyl group at C5 and carboxylic acid at C2 distinguish it from 2-(phenylsulfanyl)pyridine-3-carboxylic acid, where the substituents are reversed (C2 sulfanyl, C3 carboxylic acid). The tert-butyl derivative incorporates a bulky substituent at C4, reducing solubility but enhancing hydrophobic interactions in drug-receptor binding.
Dihedral Angles and Conformation: The tert-butyl compound exhibits a dihedral angle of 64.54° between its chlorophenyl and fluorophenyl rings, indicating significant non-planarity. In contrast, 2-(phenylsulfanyl)pyridine-3-carboxylic acid has smaller dihedral angles (55.75–58.33°), suggesting moderate planarity. The target compound’s conformation remains uncharacterized but is expected to adopt a twisted geometry due to steric hindrance from the [(4-chlorophenyl)methyl] group.
Intermolecular Interactions :
- The tert-butyl derivative forms supramolecular chains via C–H⋯O and C–H⋯N interactions, while 2-(phenylsulfanyl)pyridine-3-carboxylic acid stabilizes its structure through carboxylic acid dimerization. The target compound likely employs similar strategies, with sulfur-mediated interactions (e.g., S⋯π) further contributing to crystal packing.
Crystallographic and Computational Tools
- Structural data for related compounds (e.g., tert-butyl derivatives, 2-(phenylsulfanyl)pyridine-3-carboxylic acid) were resolved using SHELX software, a standard in small-molecule crystallography. These tools enable precise determination of dihedral angles, hydrogen bonding, and packing motifs, which are critical for structure-activity relationship (SAR) studies.
Biological Activity
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays showed that the compound significantly inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- IC50 Values : The compound displayed IC50 values of approximately 10 μM in MCF-7 cells and 15 μM in A549 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17 μM) .
The mechanism underlying the anticancer activity involves the induction of apoptosis via the mitochondrial pathway. The compound activates caspases, leading to cell cycle arrest at the G2/M phase. This was evidenced by increased levels of cleaved caspase-3 and -9 in treated cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. It showed promising results against several bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound in xenograft models. The treatment resulted in a significant reduction in tumor size compared to control groups, with a reduction rate of up to 60% after four weeks of treatment .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment for infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a pyridine-2-carboxylic acid derivative reacts with (4-chlorophenyl)methanethiol. Key parameters include:
- Temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.
- Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate the thiol group and enhance nucleophilicity.
- Solvent Choice : Polar aprotic solvents like DMF or DMSO improve solubility and reaction efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and the sulfanyl-methylene group (δ 3.8–4.2 ppm).
- IR Spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and S–C bond (~650 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 294.03).
- X-ray Crystallography : Single-crystal analysis resolves bond distances (e.g., C–S bond: ~1.81 Å) and confirms stereochemistry .
Q. What preliminary biological screening approaches are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive substrates.
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations 1–100 µM.
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins (KD values <10 µM suggest high affinity) .
Advanced Research Questions
Q. How does the stereochemical configuration at the sulfanyl-methylene group affect the compound’s receptor binding affinity and selectivity?
- Methodological Answer :
- Chiral Synthesis : Prepare enantiomers using chiral auxiliaries (e.g., L-proline derivatives) and compare activity.
- Molecular Docking : Simulate binding modes with receptors (e.g., COX-2) to identify stereospecific interactions.
- Biological Validation : Test enantiomers in receptor-specific assays (e.g., radioligand displacement for GPCRs). Evidence from analogous compounds shows that S-configuration enhances binding to hydrophobic pockets .
Q. What strategies can resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model Standardization : Use isogenic cell lines to minimize genetic variability.
- Assay Reproducibility : Validate results across labs with harmonized protocols (e.g., CLIA-certified assays).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in epithelial cancers vs. leukemias). Contradictions in cytotoxicity may arise from differences in cell membrane permeability or metabolic activity .
Q. What computational methods are used to predict binding modes with target enzymes, and how do they correlate with experimental data?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on hydrogen bonding (e.g., carboxylic acid with Arg residues) and π-π stacking (pyridine with aromatic residues).
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å).
- Validation : Compare computational binding energies (ΔG) with experimental ITC or SPR data. For example, a ΔG of −9.5 kcal/mol correlates with KD ≈ 100 nM .
Q. How does substituting the chlorophenyl group with other halogens (e.g., F, Br) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Synthetic Modification : Replace 4-chlorophenyl with fluorophenyl via Suzuki-Miyaura coupling.
- Lipophilicity Analysis : Measure logP values (e.g., Cl: logP 2.8 vs. F: logP 2.3) to assess membrane permeability.
- In Vivo PK : Fluorinated analogs show improved bioavailability (AUC ↑30%) due to reduced metabolic oxidation. Bromine increases molecular weight but enhances target residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
